molecular formula C8H8ClNO B1281367 1-(2-Aminophenyl)-2-chloroethanone CAS No. 64605-23-8

1-(2-Aminophenyl)-2-chloroethanone

Cat. No.: B1281367
CAS No.: 64605-23-8
M. Wt: 169.61 g/mol
InChI Key: HWIRWNKBVWOIGM-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-chloroethanone (CAS: 64605-23-8) is an aromatic ketone with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol. It features a 2-aminophenyl group attached to a chloroethanone moiety. Key physicochemical properties include a melting point of 112–113°C, a predicted boiling point of 300.1±17.0°C, and a density of 1.259±0.06 g/cm³ . Its synthesis typically involves reactions such as the treatment of aniline with chloroacetonitrile in the presence of boron trichloride and aluminum trichloride or condensation with acetic anhydride under reflux conditions . The compound serves as a versatile intermediate in organic synthesis, particularly for constructing indoles via gold(I)/Brønsted acid-catalyzed processes and in the preparation of heterocyclic quinolones .

Properties

IUPAC Name

1-(2-aminophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIRWNKBVWOIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497491
Record name 1-(2-Aminophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64605-23-8
Record name 1-(2-Aminophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-Aminophenyl)-2-chloroethanone can be achieved through several routes. One common method involves the reaction of 2-aminoacetophenone with thionyl chloride, which introduces the chloro group at the alpha position. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions. Another method involves the use of 2-aminophenyl ketoximes, which undergo electrophilic amination to form the desired product .

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Aminophenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines, depending on the reducing agent used.

Common reagents for these reactions include sodium borohydride for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-Aminophenyl)-2-chloroethanone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It can be used in the development of novel materials with specific chemical properties.

In chemistry, it is often used as a building block for the synthesis of heterocyclic compounds, which are of significant interest due to their diverse biological activities .

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-chloroethanone and its derivatives involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the structure of the derivative and the biological system .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, F): Chlorine or fluorine at the para position (e.g., C4 in , C5 in ) increases molecular weight and polarity, enhancing reactivity in nucleophilic substitutions. Electron-Donating Groups (CH₃): Methyl groups (e.g., C5 in ) may sterically hinder reactions but improve lipid solubility. Trifluoro Derivatives: Compounds like 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride (CAS: N/A) exhibit altered electronic properties due to the strong electron-withdrawing trifluoromethyl group, impacting acidity (pKa ≈ -0.30) .

Synthetic Utility: The parent compound’s chloroethanone group enables nucleophilic displacement reactions, forming bonds with amines (e.g., benzotriazole derivatives in ) or thiols (e.g., imidazole-thiones in ). Analogs with dual halogen substituents (e.g., ) are preferred for coordinating metal ions in ligand synthesis .

Notes:

  • The parent compound lacks comprehensive toxicological data, necessitating caution in handling .
  • Fluorinated analogs (e.g., ) may pose unique environmental risks due to fluorine’s persistence .

Biological Activity

1-(2-Aminophenyl)-2-chloroethanone, also known as 2-chloro-N-(2-aminophenyl)ethanamide , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C9_{9}H10_{10}ClN1_{1}O
  • Molecular Weight : 185.64 g/mol
  • CAS Number : 64605-23-8

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may target enzymes involved in the inflammatory response, thereby reducing inflammation and associated symptoms.
  • Receptor Interaction : It interacts with various receptors in the body, potentially modulating signaling pathways related to cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines. Notably, studies have shown that it can inhibit the growth of:

  • Hep3B Cells : A liver cancer cell line where the compound induced apoptosis and reduced cell viability significantly.

Anti-inflammatory Properties

The compound has exhibited anti-inflammatory effects in several studies. It appears to modulate the release of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Studies and Research Findings

StudyFindings
In vitro study on Hep3B cells Demonstrated significant inhibition of cell proliferation at concentrations of 10 µM and above, with mechanisms involving apoptosis induction.
Inflammation model in rats Showed reduction in inflammatory markers when administered at doses ranging from 5 to 20 mg/kg, indicating a dose-dependent effect.
Enzyme inhibition assays Confirmed that the compound inhibits cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its low molecular weight and moderate lipophilicity. Studies indicate:

  • Bioavailability : The compound is likely to have good oral bioavailability based on its chemical structure.
  • Metabolism : It undergoes hepatic metabolism, primarily through phase I reactions, leading to various metabolites that may also exhibit biological activity.

Safety and Toxicology

While promising in therapeutic applications, safety assessments are crucial. Preliminary toxicological evaluations indicate:

  • Acute Toxicity : Low acute toxicity was observed in animal models at therapeutic doses.
  • Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand potential carcinogenic effects or organ-specific toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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